(3-Lauramidopropyl)trimethylammonium methyl sulfate
(3-Lauramidopropyl)trimethylammonium methyl sulfate
Brand Name:
Vulcanchem
CAS No.:
10595-49-0
VCID:
VC20966118
InChI:
InChI=1S/C18H38N2O.CH4O4S/c1-5-6-7-8-9-10-11-12-13-15-18(21)19-16-14-17-20(2,3)4;1-5-6(2,3)4/h5-17H2,1-4H3;1H3,(H,2,3,4)
SMILES:
CCCCCCCCCCCC(=O)NCCC[N+](C)(C)C.COS(=O)(=O)[O-]
Molecular Formula:
C19H42N2O5S
Molecular Weight:
410.6 g/mol
(3-Lauramidopropyl)trimethylammonium methyl sulfate
CAS No.: 10595-49-0
Cat. No.: VC20966118
Molecular Formula: C19H42N2O5S
Molecular Weight: 410.6 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 10595-49-0 |
|---|---|
| Molecular Formula | C19H42N2O5S |
| Molecular Weight | 410.6 g/mol |
| IUPAC Name | 3-(dodecanoylamino)propyl-trimethylazanium;methyl sulfate |
| Standard InChI | InChI=1S/C18H38N2O.CH4O4S/c1-5-6-7-8-9-10-11-12-13-15-18(21)19-16-14-17-20(2,3)4;1-5-6(2,3)4/h5-17H2,1-4H3;1H3,(H,2,3,4) |
| Standard InChI Key | LTERAWRIKDPXBF-UHFFFAOYSA-N |
| SMILES | CCCCCCCCCCCC(=O)NCCC[N+](C)(C)C.COS(=O)(=O)[O-] |
| Canonical SMILES | CCCCCCCCCCCC(=O)NCCC[N+](C)(C)C.COS(=O)(=O)[O-] |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator